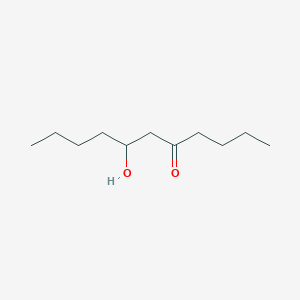
5-Undecanone, 7-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Undecanone, 7-hydroxy- is an organic compound with the molecular formula C11H22O2 It is a hydroxyketone, which means it contains both hydroxyl (-OH) and ketone (C=O) functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Undecanone, 7-hydroxy- can be achieved through several methods. One common approach involves the reaction of undecanoic acid with appropriate reagents to introduce the hydroxyl and ketone functionalities. For instance, the ethereal Grignard reagent solution from n-decyl bromide, magnesium, and ether can be treated with cadmium chloride and then refluxed with 3-methoxybenzoyl chloride in ether . Another method involves the reaction of undecanoic acid with anisole in the presence of HSiMe2Cl and InCl3 in 1,2-dichloroethane .
Industrial Production Methods
Industrial production methods for 5-Undecanone, 7-hydroxy- typically involve large-scale chemical reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to optimize yield and purity. For example, the reaction of undecanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride for an extended period can produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Undecanone, 7-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both hydroxyl and ketone groups.
Common Reagents and Conditions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with reagents like thionyl chloride (SOCl2) to form corresponding chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a diketone, while reduction of the ketone group can produce a diol.
Applications De Recherche Scientifique
5-Undecanone, 7-hydroxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Undecanone, 7-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxyphenyl)-1-undecanone
- 1-(3-Hydroxyphenyl)-1-undecanone
- 1-(4-Hydroxyphenyl)-1-undecanone
Uniqueness
5-Undecanone, 7-hydroxy- is unique due to its specific structural features and functional groups, which confer distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and practical purposes.
Propriétés
Numéro CAS |
77486-15-8 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
7-hydroxyundecan-5-one |
InChI |
InChI=1S/C11H22O2/c1-3-5-7-10(12)9-11(13)8-6-4-2/h10,12H,3-9H2,1-2H3 |
Clé InChI |
IGYHBFPKYFVVBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(=O)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


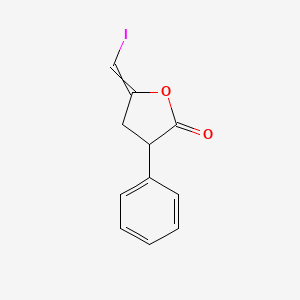
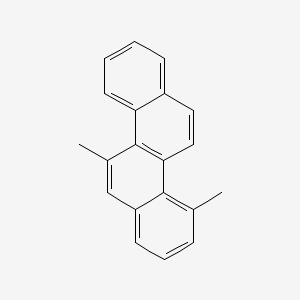
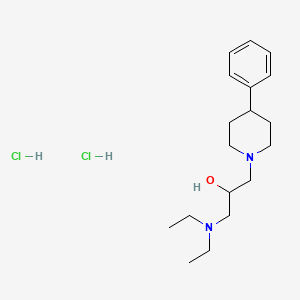

![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
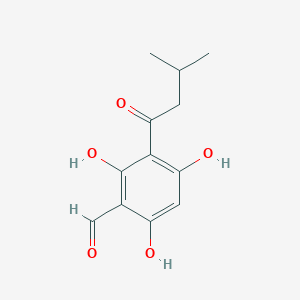
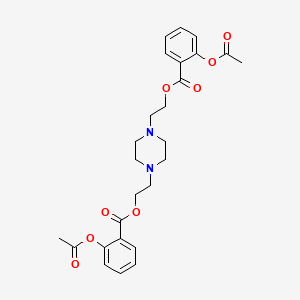
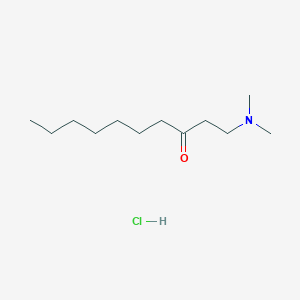




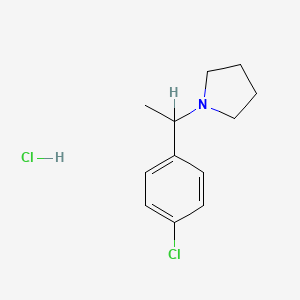
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
